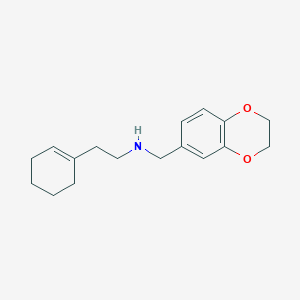

![molecular formula C24H25N3O3 B262143 2-Amino-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B262143.png)

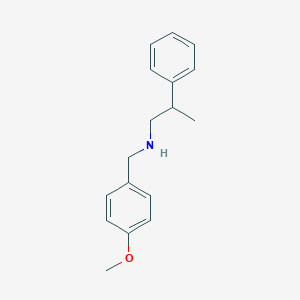

2-Amino-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile, also known as Cilostazol, is a pharmaceutical drug that is used for the treatment of peripheral vascular disease and intermittent claudication. It is a selective inhibitor of cyclic adenosine monophosphate (cAMP) phosphodiesterase type 3 (PDE3) that increases intracellular cAMP levels, leading to vasodilation and inhibition of platelet aggregation.

Mecanismo De Acción

2-Amino-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile selectively inhibits PDE3, an enzyme that degrades cAMP. By inhibiting PDE3, this compound increases intracellular cAMP levels, leading to vasodilation and inhibition of platelet aggregation. This compound also has anti-inflammatory and antioxidant effects, which may contribute to its therapeutic benefits.

Biochemical and Physiological Effects:

This compound has been shown to improve endothelial function, increase blood flow, and reduce oxidative stress and inflammation. It also inhibits platelet aggregation and thrombus formation, which may reduce the risk of cardiovascular events. Additionally, this compound has been shown to improve exercise tolerance and quality of life in patients with peripheral vascular disease and intermittent claudication.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-Amino-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile is a well-established drug with a known mechanism of action and therapeutic benefits. It can be easily synthesized in the laboratory and is commercially available. However, this compound has limitations in terms of its stability and solubility, which may affect its bioavailability and efficacy. Additionally, this compound has potential off-target effects, which may limit its use in certain experimental settings.

Direcciones Futuras

Future research on 2-Amino-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile could focus on its potential use in the treatment of other cardiovascular diseases, such as coronary artery disease and ischemic stroke. It could also investigate the mechanisms underlying its anti-inflammatory and antioxidant effects, as well as its potential effects on other cellular signaling pathways. Additionally, future studies could explore the use of this compound in combination with other drugs or therapies to enhance its therapeutic benefits.

Métodos De Síntesis

2-Amino-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile can be synthesized through a multi-step process that involves the reaction of 2-furyl methyl ketone with 4-methoxyphenylmagnesium bromide to form 5-[(4-methoxyphenoxy)methyl]-2-furylmagnesium bromide. This intermediate is then reacted with 2-amino-3-cyanopyridine in the presence of a palladium catalyst to yield this compound. The final product is purified through recrystallization and chromatography techniques.

Aplicaciones Científicas De Investigación

2-Amino-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile has been extensively studied for its therapeutic effects on peripheral vascular disease and intermittent claudication. It has also been investigated for its potential use in the treatment of other cardiovascular diseases, such as coronary artery disease and ischemic stroke. Additionally, this compound has been studied for its effects on platelet function, inflammation, and oxidative stress.

Propiedades

Fórmula molecular |

C24H25N3O3 |

|---|---|

Peso molecular |

403.5 g/mol |

Nombre IUPAC |

2-amino-4-[5-[(4-methoxyphenoxy)methyl]furan-2-yl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile |

InChI |

InChI=1S/C24H25N3O3/c1-28-16-8-10-17(11-9-16)29-15-18-12-13-22(30-18)23-19-6-4-2-3-5-7-21(19)27-24(26)20(23)14-25/h8-13H,2-7,15H2,1H3,(H2,26,27) |

Clave InChI |

LUPKRPRXBJIPKZ-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)OCC2=CC=C(O2)C3=C(C(=NC4=C3CCCCCC4)N)C#N |

SMILES canónico |

COC1=CC=C(C=C1)OCC2=CC=C(O2)C3=C(C(=NC4=C3CCCCCC4)N)C#N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-({[5-(4-Fluorophenyl)-2-furyl]methyl}amino)ethoxy]ethanol](/img/structure/B262071.png)

![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclooctanamine](/img/structure/B262083.png)

![2-{2-[(Allylamino)methyl]-4,6-dichlorophenoxy}acetamide](/img/structure/B262085.png)

![N-(2-furylmethyl)-N-[2-(trifluoromethyl)benzyl]amine](/img/structure/B262089.png)

![1-[2-(benzyloxy)-3-methoxyphenyl]-N-(furan-2-ylmethyl)methanamine](/img/structure/B262091.png)

![N-(2,3-dichlorobenzyl)-N-[2-(diethylamino)ethyl]amine](/img/structure/B262094.png)

![1-{3-[(4-Chlorobenzyl)amino]-4-nitrophenyl}-4-methylpiperazine](/img/structure/B262101.png)